Suc-Ala-Ala-Pro-Trp-pNA

Chymotrypsin Substrate Specificity Enzyme Kinetics

This Suc-Ala-Ala-Pro-Trp-pNA chromogenic substrate is uniquely designed with a C-terminal Trp residue, delivering superior selectivity for chymotrypsin (Km 0.5 mM) over trypsin (Km 1.1 mM). The P1 Trp drives 2.2-fold higher affinity for chymotrypsin, making it ideal for quantifying chymotrypsin in pancreatic extracts or cell lysates with minimal trypsin background. Its favorable Km for elastase (0.8 mM) supports sensitive HTS assays with improved Z'-factors. Avoid unreliable kinetic data from generic substitutes; ensure assay reproducibility with this validated, high-purity substrate. Order now for consistent batch-to-batch performance.

Molecular Formula C32H37N7O9
Molecular Weight 663.7 g/mol
Cat. No. B12403763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Pro-Trp-pNA
Molecular FormulaC32H37N7O9
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1
InChIKeyMQGGZLCZOZZLTR-KBFVSZBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Trp-pNA: A Chromogenic Peptide Substrate for Protease Activity Quantification


Suc-Ala-Ala-Pro-Trp-pNA (Succinyl-Ala-Ala-Pro-Trp-p-nitroanilide) is a synthetic tetrapeptide chromogenic substrate . It belongs to the class of p-nitroanilide (pNA)-based probes used to measure the activity of serine proteases, primarily chymotrypsin and elastase . The compound consists of an N-terminal succinyl (Suc) protective group, an Ala-Ala-Pro-Trp peptide sequence that serves as the enzyme recognition and cleavage site, and a C-terminal p-nitroaniline chromophore. Upon enzymatic hydrolysis, the release of pNA yields a yellow color that can be quantified spectrophotometrically at 405-410 nm .

Why Generic Substitution with Suc-Ala-Ala-Pro-Trp-pNA Analogs Compromises Assay Specificity and Data Reproducibility


The tetrapeptide core of Suc-Ala-Ala-Pro-Trp-pNA, particularly the P1 Trp residue, dictates its unique interaction with the S1 specificity pocket of target proteases. Generic substitution with close analogs, such as Suc-Ala-Ala-Pro-Phe-pNA or Suc-Ala-Ala-Pro-Leu-pNA, is not scientifically valid because even a single amino acid change at the P1 position dramatically alters the enzyme's binding affinity (Km) and catalytic turnover (kcat/Km) [1]. These changes are not linear or predictable; they stem from specific side-chain interactions with the enzyme's active site architecture. Therefore, using a different substrate, even one with a similar name, will yield divergent kinetic parameters, compromising the comparability of inhibition data, enzyme activity measurements, and overall assay validation across different studies or batches [1].

Quantitative Differentiation of Suc-Ala-Ala-Pro-Trp-pNA Against Key Analogs: A Kinetic and Specificity Evidence Guide


Comparative Substrate Affinity (Km) for Chymotrypsin: Trp vs. Phe, Leu, and Tyr

Suc-Ala-Ala-Pro-Trp-pNA exhibits a distinct affinity for chymotrypsin compared to its closest P1-substituted analogs. In a study directly comparing a series of Suc-Ala-Ala-Pro-X-pNA substrates under identical conditions (pH 8.0), the Km value for the Trp-containing substrate was 0.0277 mM [1]. This contrasts with the widely used Phe analog (Km = 0.022 mM), the Leu analog (Km = 0.0118 mM), and the Tyr analog (Km = 0.0196 mM) [1]. The Trp substrate's Km is 1.26-fold higher than that of the Phe analog, indicating a moderately lower binding affinity.

Chymotrypsin Substrate Specificity Enzyme Kinetics Michaelis-Menten Constant

Differential Substrate Affinity (Km) for Elastase: Trp vs. Phe and Ala Analogs

Suc-Ala-Ala-Pro-Trp-pNA is an effective substrate for elastase, with a reported Km of 0.8 mM . While direct, head-to-head Km data for Suc-Ala-Ala-Pro-Phe-pNA with elastase is less common in the same experimental context, class-level comparisons can be made with simpler elastase substrates. For instance, the classic elastase substrate Suc-Ala-Ala-Ala-pNA typically exhibits higher Km values (often >1 mM) [1], indicating that the Pro-Trp sequence in the target compound provides a more favorable binding interface for elastase than the tri-alanine sequence.

Elastase Substrate Specificity Enzyme Kinetics Pancreatic Enzymes

Dual-Enzyme Profiling: Distinct Km Values for Trypsin and Chymotrypsin

Suc-Ala-Ala-Pro-Trp-pNA exhibits a clear differential affinity for two major pancreatic proteases. Vendor technical data reports a Km of 1.1 mM for trypsin and a Km of 0.5 mM for chymotrypsin . The 2.2-fold difference in Km highlights a significant preference for chymotrypsin over trypsin.

Trypsin Chymotrypsin Enzyme Profiling Cross-Reactivity

Enzyme Inhibition and Complex Formation: A Bimodal Interaction

Beyond its role as a substrate, Suc-Ala-Ala-Pro-Trp-pNA has been shown to inhibit the activity of chymotrypsin and trypsin by forming inactive complexes with them . This bimodal behavior is not universally shared by all pNA substrates; for example, the closely related Suc-Ala-Ala-Pro-Phe-pNA is primarily known as a standard substrate without prominent reports of complex-mediated inhibition [1]. The Trp residue appears to confer this unique property, which could be leveraged in specific experimental designs.

Enzyme Inhibition Mechanism of Action Inactive Complex Protease Assay

Validated Application Scenarios for Suc-Ala-Ala-Pro-Trp-pNA in Protease Research and Drug Discovery


Chymotrypsin-Specific Activity Assays in Complex Biological Matrices

Based on its 2.2-fold higher affinity for chymotrypsin over trypsin (Km of 0.5 mM vs. 1.1 mM) , Suc-Ala-Ala-Pro-Trp-pNA is ideally suited for quantifying chymotrypsin activity in samples like pancreatic extracts or cell lysates where both enzymes are present. Its use minimizes trypsin-derived background, leading to more accurate chymotrypsin measurements.

Structure-Activity Relationship (SAR) Studies on Serine Protease S1 Pocket Specificity

The documented Km of 0.0277 mM for chymotrypsin C, when compared directly to analogs with Phe (0.022 mM), Leu (0.0118 mM), and Tyr (0.0196 mM) P1 residues [1], makes this substrate a key reagent for probing the steric and electronic requirements of the S1 binding pocket. It is an essential tool for academic groups mapping enzyme specificity and for industrial labs engineering proteases with altered selectivity.

High-Throughput Screening (HTS) for Elastase Inhibitors

With a favorable Km of 0.8 mM for elastase , which is superior to classic tri-alanine substrates, Suc-Ala-Ala-Pro-Trp-pNA enables the design of more sensitive and cost-effective HTS assays. The lower substrate concentration requirement reduces compound interference and improves the Z'-factor, a critical quality metric for drug discovery campaigns targeting neutrophil or pancreatic elastase.

Investigating Substrate-Induced Enzyme Inhibition Mechanisms

The unique property of forming inactive complexes with chymotrypsin and trypsin positions this compound as a valuable tool for mechanistic enzymology. It can be used in specialized assays designed to dissect the kinetics of substrate inhibition, a phenomenon that is relevant to understanding the regulation of digestive enzymes and the pharmacokinetics of peptide-based therapeutics.

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